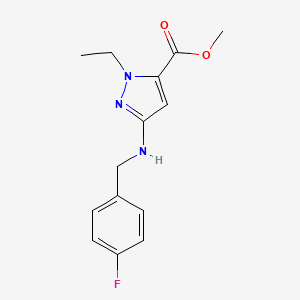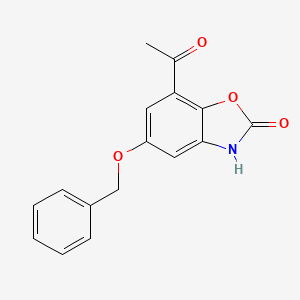
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone
Übersicht
Beschreibung
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is a complex organic compound with a unique structure that includes an acetyl group, a benzyloxy group, and a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the benzoxazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is unique due to its specific combination of functional groups and the benzoxazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
861841-89-6 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
7-acetyl-5-phenylmethoxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13NO4/c1-10(18)13-7-12(8-14-15(13)21-16(19)17-14)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
SDXZTTNODGPWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)O2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
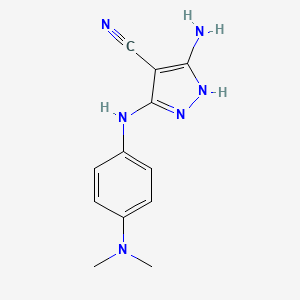

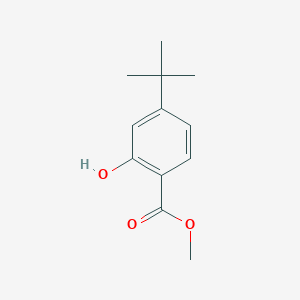
![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)

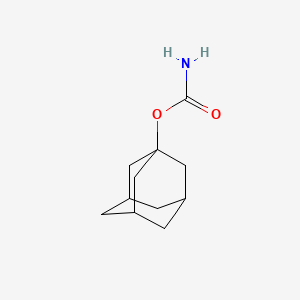
![N-(3,4-Dichlorophenyl)-N'-[5-(hexane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8453780.png)
![5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-amine](/img/structure/B8453781.png)
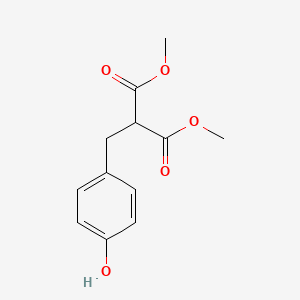
![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)
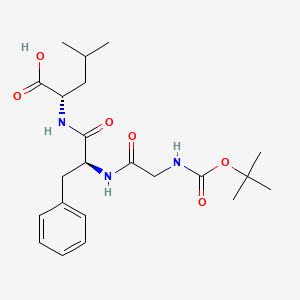
![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)
